ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, and various functional groups such as amino, fluorophenyl, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multi-step reactions. One common method is the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a way to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the fused ring system.
Scientific Research Applications
Ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Its photophysical properties make it useful in the development of optical materials and sensors.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group, for example, enhances its metabolic stability and bioavailability, making it a promising candidate for drug development .
Biological Activity
Ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Anticancer Properties
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising candidate in cancer therapy due to its ability to inhibit specific kinases associated with tumor growth. For instance, compounds derived from this scaffold have shown potent inhibition against Pim-1 and Flt-3 kinases, which are critical in various cancers.
- Pim-1 Kinase Inhibition : Ethyl 5-amino derivatives have demonstrated significant inhibitory effects on Pim-1 kinase, which plays a vital role in cell survival and proliferation. In vitro studies indicate that these compounds suppress BAD protein phosphorylation, enhancing apoptosis in cancer cells .
- Flt-3 Kinase Inhibition : The same derivatives also exhibit activity against Flt-3 kinase, with selectivity profiles indicating a preference for Pim-1 over Flt-3. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidines against various bacterial strains. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Listeria monocytogenes | 16 |
These findings suggest that ethyl 5-amino derivatives may serve as potential antimicrobial agents .
The mechanisms through which ethyl 5-amino derivatives exert their biological effects include:
- Inhibition of Kinase Activity : The compound inhibits key kinases involved in cell signaling pathways that regulate cell division and survival.
- Induction of Apoptosis : By modulating BAD protein phosphorylation, these compounds promote apoptosis in cancer cells, providing a mechanism for their anticancer activity.
Study 1: In Vitro Evaluation of Anticancer Activity
In a study assessing the anticancer potential of ethyl 5-amino derivatives on MDA-MB-231 (breast cancer) cell lines, it was found that these compounds significantly reduced cell viability at submicromolar concentrations. The results indicated a dose-dependent response with an IC50 value of approximately 0.5 µM for the most potent derivative .
Study 2: Antimicrobial Efficacy Assessment
A separate investigation into the antimicrobial properties revealed that ethyl 5-amino derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study utilized an MTT assay to evaluate cell viability post-treatment, confirming the compound's potential as an antimicrobial agent .
Properties
Molecular Formula |
C20H16F4N6O2 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C20H16F4N6O2/c1-3-32-19(31)13-9-26-29(17(13)25)14-8-10(2)27-18-15(11-4-6-12(21)7-5-11)16(20(22,23)24)28-30(14)18/h4-9H,3,25H2,1-2H3 |
InChI Key |
VDRZDQASVSTYBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)F)C)N |
Origin of Product |
United States |
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